REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:5]([O:7][CH3:8])=[O:6].[Br:13]N1C(=O)CCC1=O.C(OCC)(=O)C.C(OCC)C>CN(C)C=O>[NH2:1][C:2]1[C:11]([Cl:12])=[CH:10][C:9]([Br:13])=[C:4]([CH:3]=1)[C:5]([O:7][CH3:8])=[O:6]
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Name
|
|
Quantity
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12 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)OC)C=CC1Cl
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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11.5 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred under argon atmosphere at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the whole was washed with 1% aqueous sodium hyposulfite solution (500 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate/diethylether (1/1) (200 mL)
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Type
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WASH
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Details
|
The combined organic layer was washed with water (400 mL, 4 times) and saturated brine (300 mL) successively
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
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FILTRATION
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Details
|
The obtained residue was filtered with hexane (15 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=C(C(=O)OC)C1)Br)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.74 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |